1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide
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Overview
Description
1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide is a complex organic compound that features a furan ring, an azetidinone ring, and a cyclohexane carboxamide group
Preparation Methods
The synthesis of 1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-yl azetidinone intermediate, which is then coupled with the cyclohexane carboxamide derivative. The reaction conditions often include the use of strong bases and solvents like ethanol or acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the azetidinone ring can participate in nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions include substituted furans, reduced azetidines, and various cyclohexane derivatives.
Scientific Research Applications
1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. The furan and azetidinone rings play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar compounds include other furan and azetidinone derivatives, such as:
- 1-(furan-2-yl)-N-(4-methoxyphenyl)methanimine
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
Compared to these compounds, 1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-7-9-16(10-8-15)22-20(25)21(11-3-2-4-12-21)23-17(14-19(23)24)18-6-5-13-26-18/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,22,25) |
InChI Key |
SLJDZUYXOZQVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C(CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
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